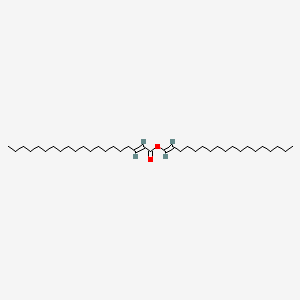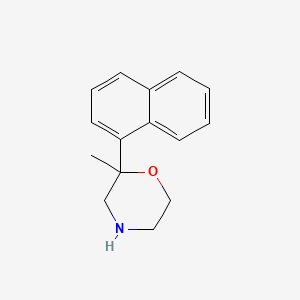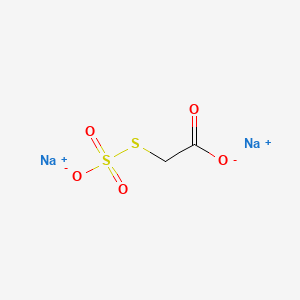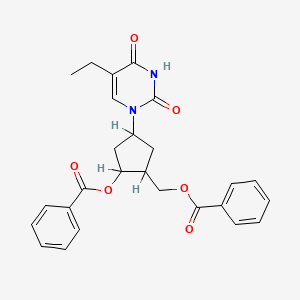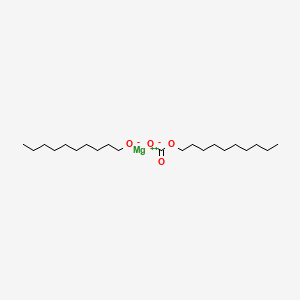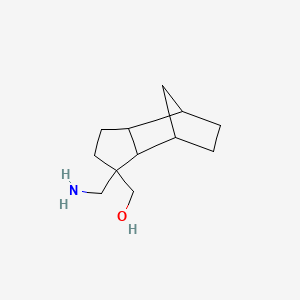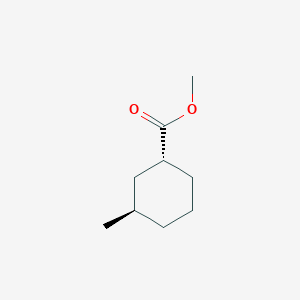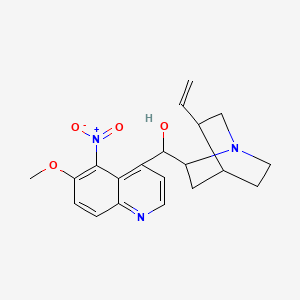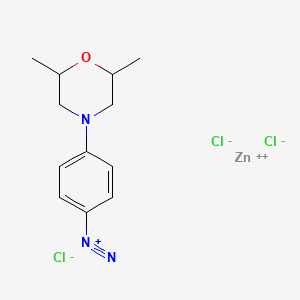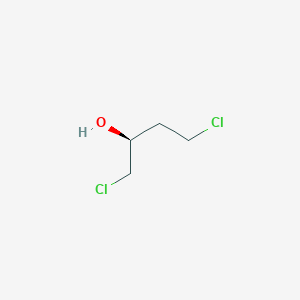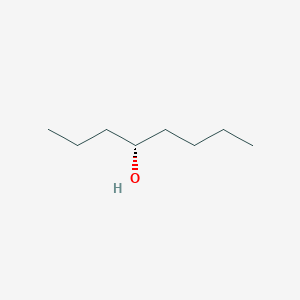
(R)-4-Octanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-4-Octanol is a chiral alcohol with the molecular formula C8H18O. It is an enantiomer of 4-octanol, meaning it has a specific three-dimensional arrangement that distinguishes it from its mirror image. This compound is of interest due to its applications in various fields, including organic synthesis, pharmaceuticals, and as a flavor and fragrance agent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
®-4-Octanol can be synthesized through several methods. One common approach is the asymmetric reduction of 4-octanone using chiral catalysts. This method involves the use of a chiral catalyst to selectively reduce the ketone group to an alcohol, resulting in the formation of ®-4-octanol. Another method involves the resolution of racemic 4-octanol using chiral resolving agents, which separates the enantiomers based on their different interactions with the resolving agent.
Industrial Production Methods
In an industrial setting, ®-4-octanol can be produced through the hydrogenation of 4-octanone using a chiral catalyst. This process involves the use of high pressure and temperature to facilitate the reduction reaction. The choice of catalyst and reaction conditions can significantly impact the yield and enantiomeric purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
®-4-Octanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: ®-4-Octanol can be oxidized to 4-octanone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to octane using strong reducing agents like lithium aluminum hydride.
Substitution: ®-4-Octanol can undergo substitution reactions where the hydroxyl group is replaced by other functional groups. For example, it can react with thionyl chloride to form 4-octyl chloride.
Major Products Formed
Oxidation: 4-Octanone
Reduction: Octane
Substitution: 4-Octyl chloride
Applications De Recherche Scientifique
®-4-Octanol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules. Its enantiomeric purity makes it valuable in the study of stereochemistry and chiral catalysis.
Biology: ®-4-Octanol is used in the study of enzyme-substrate interactions and as a model compound in the study of metabolic pathways involving alcohols.
Industry: ®-4-Octanol is used as a flavor and fragrance agent due to its pleasant odor. It is also used in the production of surfactants and lubricants.
Mécanisme D'action
The mechanism of action of ®-4-octanol involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes such as alcohol dehydrogenase, which catalyzes its oxidation to 4-octanone. The compound’s chiral nature allows it to interact selectively with chiral receptors and enzymes, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-4-Octanol: The enantiomer of ®-4-octanol, with similar chemical properties but different biological activities due to its opposite chirality.
4-Octanone: The oxidized form of 4-octanol, used in similar applications but with different reactivity.
Octane: The fully reduced form of 4-octanol, used primarily as a fuel.
Uniqueness
®-4-Octanol is unique due to its chiral nature, which allows it to be used in enantioselective synthesis and as a chiral probe in scientific research. Its specific three-dimensional arrangement makes it valuable in the study of stereochemistry and chiral interactions.
Propriétés
Numéro CAS |
61559-29-3 |
|---|---|
Formule moléculaire |
C8H18O |
Poids moléculaire |
130.23 g/mol |
Nom IUPAC |
(4R)-octan-4-ol |
InChI |
InChI=1S/C8H18O/c1-3-5-7-8(9)6-4-2/h8-9H,3-7H2,1-2H3/t8-/m1/s1 |
Clé InChI |
WOFPPJOZXUTRAU-MRVPVSSYSA-N |
SMILES isomérique |
CCCC[C@@H](CCC)O |
SMILES canonique |
CCCCC(CCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


